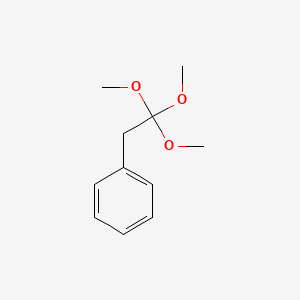

(2,2,2-Trimethoxyethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trimethoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-12-11(13-2,14-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUBBACPXXDRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510359 | |

| Record name | (2,2,2-Trimethoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4369-00-0 | |

| Record name | (2,2,2-Trimethoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,2-trimethoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 2,2,2 Trimethoxyethyl Benzene

De Novo Synthesis Pathways to the Core Structure

The de novo synthesis of (2,2,2-Trimethoxyethyl)benzene, referring to the construction of the molecule from basic building blocks, can be effectively achieved through the functionalization of simple vinylarenes. One prominent pathway begins with styrene (B11656), a readily available starting material. This method involves an oxidative functionalization process where styrene undergoes a regioselective iodomethoxylation. vulcanchem.com This reaction forms a 2-iodo-1-methoxy-1-phenylethane intermediate, which sets the stage for the introduction of the desired functional groups. vulcanchem.com

Another approach that can be considered a de novo synthesis in the context of building the substituted benzene (B151609) ring involves the palladium-catalyzed coupling of N-tosylhydrazones with (2-bromophenyl)(methyl)sulfane derivatives. rsc.org While this specific example leads to C3-arylated benzo[b]thiophenes, the underlying principle of constructing a complex substituted aromatic system from simpler fragments is a cornerstone of de novo synthesis strategies. rsc.org Similarly, convergent synthesis, where different fragments of the target molecule are prepared separately before being joined, represents a powerful de novo strategy, as demonstrated in the synthesis of complex natural products like vineomycinone B₂ methyl ester. rsc.org

Elaboration and Functionalization of Precursor Molecules

A significant portion of synthetic strategies for this compound relies on the chemical modification of precursor molecules that already contain the core benzene ring. A key precursor is (2-Iodo-1,1-dimethoxyethyl)benzene. The iodine atom in this compound is an excellent leaving group, making it highly susceptible to nucleophilic substitution. vulcanchem.com Treatment with sodium methoxide (B1231860) in methanol (B129727), for instance, effectively displaces the iodine atom to introduce a third methoxy (B1213986) group, thereby forming this compound. vulcanchem.com

Other synthetic routes utilize different precursors. One such method involves the condensation of appropriate reactants in an aqueous base to prepare intermediates like N-benzyl-2,2-dimethoxyethanamine. These intermediates can then undergo further transformations to yield the final trimethoxyethyl benzene structure. Another versatile precursor is 1-(2,2-dimethoxyethyl)-2-isocyanobenzene, which can be synthesized from N-[2-(2,2-dimethoxyethyl)phenyl]formamide. This isocyanide intermediate can be further modified to achieve the desired trimethoxyethyl substitution.

The table below summarizes key precursor functionalization reactions.

| Precursor Molecule | Reagents & Conditions | Product | Yield (%) | Reference |

| (2-Iodo-1,1-dimethoxyethyl)benzene | Sodium methoxide, Methanol | This compound | Not specified | vulcanchem.com |

| N-[2-(2,2-dimethoxyethyl)phenyl]formamide | POCl₃, Et₃N in DCM, 0–20°C | 1-(2,2-dimethoxyethyl)-2-isocyanobenzene | 79.2 | |

| Styrene | NH₄I, Oxone, Methanol | (2-Iodo-1,1-dimethoxyethyl)benzene | Not specified | vulcanchem.com |

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. For the synthesis involving the iodomethoxylation of styrene, the reaction is initiated by the in-situ generation of hypoiodous acid (HOI) from the reaction of ammonium (B1175870) iodide (NH₄I) with oxone. vulcanchem.com This is followed by the electrophilic addition of iodine to the β-carbon of the styrene vinyl group. Methanol then acts as a nucleophile, adding to the resulting intermediate to form the geminal dimethoxy structure. vulcanchem.com

Mechanistic studies on related, though not identical, reactions provide further insight. For example, investigations into platinum-catalyzed benzene coupling have shown a rate law that is first-order in the platinum catalyst and second-order in benzene, suggesting that the second C-H activation of a benzene molecule is the rate-determining step. osti.gov Such kinetic studies, including the examination of kinetic isotope effects, are vital for elucidating reaction pathways and identifying rate-limiting steps. osti.govnih.gov

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient synthesis of this compound and its precursors. As mentioned, the formation of the iodinated precursor from styrene is catalyzed by hypoiodous acid (HOI). vulcanchem.com

In other related synthetic sequences, transition metal catalysts are frequently employed. For instance, subsequent reduction steps of intermediates, such as those derived from condensation reactions, are often carried out using catalysts like Raney nickel or palladium on carbon under hydrogen pressure. Palladium catalysts are also central to cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to form aryl-aryl bonds by reacting precursors like (2-Iodo-1,1-dimethoxyethyl)benzene with arylboronic acids. vulcanchem.comgoogle.com Rhodium(II) complexes have also been shown to catalyze tandem reactions involving 1,3-acyloxy migration followed by cycloaddition, highlighting the versatility of metal catalysis in complex organic synthesis. rsc.org

Influence of Reaction Conditions on Synthetic Outcomes

Reaction conditions, including temperature, solvent, and pressure, have a profound impact on the yield and purity of synthetic products. The nature of the substituent on a benzene ring dramatically influences its reactivity, necessitating tailored reaction conditions. msu.edu For example, highly activated benzene rings require mild conditions (low temperature, minimal catalyst), whereas deactivated rings need harsher conditions to react. msu.edu

In the synthesis of precursors to this compound, specific conditions are critical for success. The condensation reaction to form N-benzyl-2,2-dimethoxyethanamine is optimally performed in an aqueous base at elevated temperatures of 95–105°C. In contrast, the subsequent reduction of this intermediate is carried out in an alcoholic solvent at a lower temperature of about 65°C under hydrogen pressure. The formation of the isocyanide intermediate from N-[2-(2,2-dimethoxyethyl)phenyl]formamide requires low temperatures between 0–20°C in dichloromethane. These examples underscore the necessity of precise control over reaction parameters to achieve desired synthetic outcomes.

The table below details the reaction conditions for a relevant precursor synthesis.

| Reaction Step | Reagents | Solvent | Temperature (°C) | Pressure | Time (h) | Reference |

| Condensation | N/A | Aqueous Base (e.g., NaOH) | 95–105 | Atmospheric | Not specified | |

| Reduction | Raney nickel or Pd/C | Alcoholic (e.g., Methanol) | ~65 | ~10 kg H₂ | Not specified | |

| Isocyanide Formation | POCl₃, Et₃N | Dichloromethane | 0–20 | Atmospheric | 2 |

Chemical Transformations and Reactivity Profiles of 2,2,2 Trimethoxyethyl Benzene

Reactions at the Orthoester Moiety

The orthoester group, RC(OR')₃, is a key functional group known for its role as a protected form of a carboxylic acid and its utility in various organic transformations. In (2,2,2-Trimethoxyethyl)benzene, this moiety is the site of several important reactions.

Hydrolysis and Acetal (B89532) Exchange Reactions

Orthoesters, including this compound, are susceptible to hydrolysis, particularly under acidic conditions. nih.gov The reaction is generally irreversible and yields an ester and two equivalents of alcohol. nih.govgoogleapis.com The mechanism for acid-catalyzed hydrolysis proceeds in three main steps: protonation of an alkoxy oxygen, elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion, and subsequent attack by water, followed by loss of a proton, to form a hemiorthoester which then breaks down to the final products. cdnsciencepub.comresearchgate.net

The rate of hydrolysis is highly dependent on the electronic nature of the substituent at the central carbon. nih.gov Electron-donating groups accelerate the reaction, while electron-withdrawing groups render the orthoester more inert. nih.gov

| Substituent Type at Orthoester Carbon | General Effect on Hydrolysis Rate | Example Substituent |

| Electron-Donating | Accelerates hydrolysis | -CH₃ |

| Electron-Withdrawing | Decelerates hydrolysis | -Triazolium |

| Alkyl/Aryl (e.g., Benzyl (B1604629) in the title compound) | Moderate reactivity | -CH₂Ph |

Table 1: General influence of substituents on the rate of orthoester hydrolysis. nih.gov

Acetal exchange reactions, also known as transesterification for orthoesters, involve the substitution of the alkoxy groups with other alcohol moieties. These reactions must be conducted under anhydrous conditions to prevent competitive hydrolysis. nih.gov For instance, the reaction of this compound with ethanol, in an acid-catalyzed equilibrium, would lead to the formation of mixed ethoxy-methoxy orthoesters and eventually triethoxyethylbenzene, with the concurrent release of methanol (B129727). rsc.org Such exchange reactions are fundamental in dynamic covalent chemistry and for modifying the properties of molecules containing orthoester groups. nih.gov

Participation in Rearrangement and Cyclization Reactions

A key rearrangement involving orthoesters is the Johnson-Claisen rearrangement. wikipedia.org This reaction involves heating an orthoester, such as this compound, with an allylic alcohol in the presence of a catalytic amount of acid. The reaction proceeds through a ketene (B1206846) acetal intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to yield a γ,δ-unsaturated ester. libretexts.org This provides a powerful method for carbon-carbon bond formation with high stereoselectivity.

Cyclization reactions involving the orthoester moiety of this compound are also conceivable, typically as part of an intramolecular process. If the benzene (B151609) ring were to bear a suitable nucleophilic group (e.g., a hydroxyl or carboxyl group) at an appropriate position, an intramolecular acid-catalyzed reaction could lead to the formation of a cyclic acetal or other heterocyclic structures. For example, a cascade reaction involving an intramolecular Prins cyclization followed by a Friedel-Crafts-type reaction has been demonstrated for structurally related vinylphenyl aldehydes, highlighting the potential for such transformations. beilstein-journals.org

Reactions Involving the Benzene Ring

The benzene ring of this compound is nucleophilic and undergoes substitution reactions characteristic of aromatic systems. The nature of the trimethoxyethyl substituent plays a crucial role in directing these reactions.

Electrophilic Aromatic Substitution Pathways

The benzene ring's electron-rich nature makes it susceptible to electrophilic aromatic substitution (EAS). byjus.com The general mechanism involves an initial attack by a strong electrophile (E⁺) on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egmsu.edu Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. byjus.com

The substituent already present on the ring determines the rate and regioselectivity of the reaction. libretexts.org The -(CH₂)-C(OCH₃)₃ group attached to the benzene ring in this compound is an alkyl group. Alkyl groups are activating and ortho-, para-directors. libretexts.org They activate the ring towards electrophilic attack by donating electron density through an inductive effect, which stabilizes the positive charge of the arenium ion intermediate. Consequently, substitution occurs faster than in benzene itself, and the incoming electrophile is directed to the ortho and para positions. msu.edulibretexts.org

| Reaction Type | Reagents | Electrophile (E⁺) | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(2,2,2-Trimethoxyethyl)-2-nitrobenzene and 1-(2,2,2-Trimethoxyethyl)-4-nitrobenzene |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ | 1-Bromo-2-(2,2,2-trimethoxyethyl)benzene and 1-Bromo-4-(2,2,2-trimethoxyethyl)benzene |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 2-(2,2,2-Trimethoxyethyl)benzenesulfonic acid and 4-(2,2,2-Trimethoxyethyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | 1-Alkyl-2-(2,2,2-trimethoxyethyl)benzene and 1-Alkyl-4-(2,2,2-trimethoxyethyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(2-(2,2,2-Trimethoxyethyl)phenyl)ethan-1-one and 1-(4-(2,2,2-Trimethoxyethyl)phenyl)ethan-1-one |

Table 2: Common electrophilic aromatic substitution reactions and the expected ortho- and para-substituted products for this compound. byjus.commsu.edu

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds, but it operates under a stringent set of conditions that are not met by this compound. wikipedia.org The SNAr mechanism requires the aromatic ring to be electron-deficient (electrophilic), a condition created by the presence of one or more strong electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a good leaving group (typically a halide). masterorganicchemistry.combyjus.com

The (2,2,2-trimethoxyethyl) group is electron-donating, which activates the ring for electrophilic attack but deactivates it for nucleophilic attack. libretexts.org The increased electron density on the benzene ring repels incoming nucleophiles. Therefore, this compound is not a suitable substrate for SNAr reactions under typical conditions. For such a reaction to occur, the fundamental electronic character of the aromatic ring would need to be reversed by introducing powerful electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com

Metal-Mediated Functionalization of the Aromatic Core

The aromatic core of this compound is amenable to a variety of metal-mediated transformations, enabling the introduction of new functional groups. The steric and electronic properties of the (2,2,2-trimethoxyethyl) substituent play a crucial role in directing the regioselectivity of these reactions.

Directed Ortho-Lithiation: Heteroatom-containing functional groups can direct the lithiation of an aromatic ring to the ortho position through coordination with the lithium reagent. ias.ac.in For this compound, the oxygen atoms of the methoxy (B1213986) groups could potentially direct lithiation. However, the orientation of aromatic lithiation is significantly governed by steric factors at the transition state. ias.ac.in Given the substantial steric bulk of the (2,2,2-trimethoxyethyl) group, direct ortho-lithiation may be hindered. In analogous systems, such as 2-methoxynaphthalene, lithiation occurs predominantly at the less sterically hindered C3 position rather than the more electronically activated but sterically encumbered C1 position. ias.ac.in Therefore, functionalization of this compound via direct lithiation would require careful consideration of the steric clash between the substituent and the organolithium reagent.

Transition-Metal-Catalyzed Borylation: Direct C–H borylation has become a powerful method for functionalizing aromatic rings. sciengine.com Iridium-catalyzed borylation, in particular, has been developed for high para-selectivity in monosubstituted benzenes. nih.gov The use of a bulky diphosphine ligand, such as Xyl-MeO-BIPHEP, with an iridium catalyst can achieve para-selectivity up to 91%, with the regioselectivity being primarily controlled by steric repulsion between the substrate and the catalyst. nih.gov For a substrate like this compound, the bulky side chain would strongly favor borylation at the para position to minimize steric interactions.

Alternatively, a transient mediator approach using sulfonium (B1226848) salts can achieve para-borylation. sciengine.com This method involves the in-situ generation of a highly electrophilic dication intermediate that selectively functionalizes the para-position. sciengine.com Iron complexes bearing PCP-type pincer ligands have also been shown to catalyze the C(sp³)–H borylation of methoxy groups, which represents a different mode of reactivity but highlights the advances in selective borylation catalysis. chemistryviews.org

Table 1: Representative Metal-Mediated Functionalization Reactions of Substituted Arenes

| Reaction Type | Catalyst/Reagent | Substrate Type | Major Product | Regioselectivity | Ref. |

|---|---|---|---|---|---|

| C-H Borylation | [Ir(cod)OH]₂/Xyl-MeO-BIPHEP | Monosubstituted Benzenes | para-Borylated Arene | High para | nih.gov |

| C-H Borylation | Phenoxathiine/Tf₂O, photocatalyst | Monosubstituted Benzenes | para-Borylated Arene | High para | sciengine.com |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylboronic acids / Aryl halides | Biaryl | N/A | uwindsor.ca |

| Sonogashira Coupling | Palladium catalyst / CuI | 1,2,3-Triiodoarenes / Arylacetylenes | Di-substituted Acetylene | Terminal C-I bonds | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions: The borylated or halogenated derivatives of this compound serve as versatile intermediates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a robust method for forming C-C bonds. uwindsor.ca The efficiency of these couplings can be enhanced by the choice of palladium catalysts and ligands, such as Pd(OAc)₂ with XPhos.

The Sonogashira coupling allows for the formation of C-C bonds between terminal alkynes and aryl halides. rsc.org Studies on poly-iodinated benzenes have shown that these reactions can be highly regioselective, with coupling occurring preferentially at the less sterically hindered positions. rsc.org For a functionalized this compound derivative, such as para-bromo-(2,2,2-trimethoxyethyl)benzene, cross-coupling reactions would provide a straightforward route to more complex molecular architectures. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Radical Processes and Fragmentation Studies

Generation and Reactivity of Radical Intermediates

Free radicals are species with one or more unpaired electrons, typically formed via homolytic bond cleavage. inflibnet.ac.in In this compound, radical intermediates can be generated at the benzylic position. The C-H bonds at the benzylic carbon are significantly weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting radical. masterorganicchemistry.com The phenylmethyl radical (a benzyl radical) is stabilized by delocalizing the unpaired electron into the aromatic π-system. libretexts.orgchemguide.uk

The generation of a benzylic radical from this compound can be initiated by heat or UV light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or peroxides. libretexts.org Once formed, this radical can participate in several reaction pathways:

Abstraction: The radical can abstract an atom (commonly a halogen) from another molecule. For example, in benzylic bromination with N-Bromosuccinimide (NBS), the key propagation step involves the benzylic radical abstracting a bromine atom from Br₂ (which is present in low concentration) to form the product and a bromine radical, continuing the chain reaction. masterorganicchemistry.com

Dimerization: Two radical intermediates can combine to form a new covalent bond. libretexts.org The dimerization of two (2,2,2-trimethoxyethyl)phenylmethyl radicals would lead to a bibenzyl derivative.

Addition: The radical can add to a π bond, generating a new radical species. libretexts.org

Fragmentation: Radical intermediates can undergo fragmentation, particularly through β-cleavage, where the molecule breaks apart to yield an alkene and a new, more stable radical. libretexts.org In the context of high-energy processes like mass spectrometry, the fragmentation of the benzene ring itself can occur, leading to smaller ionic fragments such as C₆H₅⁺, C₄H₄⁺, and C₃H₃⁺. scispace.com Studies on benzene fragmentation under electrical discharge have identified various smaller branched and chain fragments, as well as high-energy isomers. nsf.gov

Rearrangement Reactions Involving Radical Species

Rearrangement reactions involve the modification of a molecule's carbon skeleton or functional groups. mvpsvktcollege.ac.in While rearrangements involving carbocationic intermediates (e.g., Wagner-Meerwein) or anionic intermediates (e.g., Favorskii) are common, rearrangements of radical species are also known, though they can be less predictable. libretexts.orgmsu.edu

For radical species derived from this compound, a potential rearrangement could involve the migration of a group to the radical center. However, 1,2-migrations in simple alkyl radicals are rare. More complex radical rearrangements often occur in specific structural contexts, such as those that relieve ring strain or lead to a significantly more stable radical.

Pericyclic reactions, such as the Cope and Claisen rearrangements, proceed through cyclic transition states and can have radical-cation variants or occur under thermal conditions that may also promote radical formation. masterorganicchemistry.com The Claisen rearrangement, for instance, involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. masterorganicchemistry.com While not directly applicable to this compound itself, these principles guide the understanding of concerted rearrangements that can compete with or be triggered by radical-generating conditions.

Fragmentation processes can be considered a form of rearrangement. Studies of benzene fragmentation have shown that under high-energy conditions, the C₆H₆⁺ radical cation can isomerize and break down into various smaller fragments. scispace.com For the radical of this compound, a plausible fragmentation pathway would be cleavage of the C-C bond between the benzylic carbon and the orthoformate carbon, a type of β-cleavage, which would be driven by the formation of the stable benzyl radical and a trimethoxymethyl radical.

Exploration of Novel Reaction Manifolds

The unique structure of this compound opens avenues for exploring novel reaction pathways beyond classical functionalization.

One area of interest is metal-mediated dearomatization. uwindsor.ca Coordination of a benzene ring to a metal complex, such as tungsten, can disrupt its aromaticity and enable reactions that are otherwise inaccessible. nih.gov For example, double protonation of a coordinated benzene ring can generate a highly electrophilic dicationic intermediate, which can then undergo electrophilic aromatic substitution with another arene without subsequent rearomatization. nih.gov Applying such a strategy to this compound could lead to the synthesis of highly functionalized cyclohexene (B86901) or cyclohexadiene derivatives.

Another novel manifold is the direct coupling of benzene rings mediated by low-valent metals. Alkaline-earth metals like calcium and strontium have been shown to mediate the dehydrogenative coupling of benzene to form biphenyl. nih.gov The proposed mechanism involves the formation of a complex with a C₆H₆²⁻ dianion, which then acts as a nucleophile, attacking a neutral benzene molecule. nih.gov This unusual reactivity, where an aromatic ring attacks another, could potentially be extended to substituted benzenes like the title compound.

Furthermore, the integration of organocatalysis with C-H bond functionalization presents a metal-free alternative for modifying aromatic cores. rsc.org While often focused on electron-rich heterocycles like indoles, the principles of activating remote C-H bonds through organocatalytic cycles could be adapted for specific substrates, offering new regioselectivities and functional group tolerance.

Application of 2,2,2 Trimethoxyethyl Benzene in Complex Molecule Synthesis

As a Masked Aldehyde or Carboxylic Acid Equivalent in Organic Synthesis

The (2,2,2-trimethoxyethyl)benzene compound and its derivatives serve as versatile building blocks in organic synthesis, particularly as masked equivalents of aldehydes or carboxylic acids. The trimethoxyethyl group can be considered a protected form of a carbonyl group, which can be revealed under specific reaction conditions. This strategy is valuable in multi-step syntheses where the direct presence of an aldehyde or carboxylic acid might interfere with other desired transformations. libretexts.orgsavemyexams.com For instance, the oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids using common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). masterorganicchemistry.com This transformation allows for the late-stage introduction of these important functional groups into a complex molecular framework. The hydrolysis of related nitrile intermediates also provides a pathway to carboxylic acids. libretexts.orgsavemyexams.com This method involves a two-step process starting from an organic halogen compound, where a cyanide anion acts as a nucleophilic precursor to the carboxyl group. libretexts.org The subsequent hydrolysis can be catalyzed by either acid or base. libretexts.orgsavemyexams.com

Role in the Construction of Carbon Skeletons and Ring Systems

The this compound moiety plays a significant role in the construction of complex carbon skeletons and the formation of various ring systems. Its benzene (B151609) ring provides a stable aromatic scaffold that can be functionalized through electrophilic aromatic substitution reactions. libretexts.org This allows for the attachment of various substituents to the aromatic core, thereby building up molecular complexity. Furthermore, the trimethoxyethyl group itself can participate in reactions that lead to the formation of new carbon-carbon bonds and cyclic structures. For example, derivatives of this compound can be utilized in cyclization reactions to form heterocyclic systems. A study has shown the regioselective synthesis of imidazolidinones from a derivative of this compound. Additionally, the principles of using substituted benzenes in multi-step syntheses to control the regiochemistry of incoming groups are well-established and directly applicable. openstax.orglibretexts.orgpressbooks.pub The ability to carefully plan the sequence of reactions is crucial for the successful synthesis of polysubstituted aromatic compounds. openstax.orglibretexts.orgpressbooks.pub The construction of complex carbon skeletons can also be guided by computational methods to understand the folding patterns of intermediates, which can significantly impact the reaction mechanism and outcome, leading to the formation of intricate tricyclic cores. rsc.org

Utilization in the Synthesis of Structurally Related Intermediates and Derivatives

The compound this compound is a valuable starting material for the synthesis of a wide range of structurally related intermediates and derivatives. The aromatic ring can undergo various substitution reactions, allowing for the introduction of different functional groups. For example, electrophilic aromatic substitution can be used to introduce halogens, nitro groups, or alkyl groups onto the benzene ring. libretexts.org The trimethoxyethyl group can also be modified. For instance, nucleophilic substitution reactions can displace the methoxy (B1213986) groups. A related compound, (2-iodo-1,1-dimethoxyethyl)benzene, demonstrates the susceptibility of a substituent on the ethyl chain to be displaced by various nucleophiles. vulcanchem.com The synthesis of derivatives can be achieved through various routes, including the use of 2,2-dimethoxyethyl amine intermediates which can be converted to trimethoxyethyl-substituted benzene derivatives. Another approach involves the synthesis of isocyanide intermediates which can then be further modified. These synthetic strategies enable the creation of a library of compounds with systematic variations in their structure, which is useful for structure-activity relationship studies. For instance, the synthesis of 3D-conformeric tris(fluorenyl- mdpi.comfullerenylfluorene) derivatives has been reported, starting from a precursor related to this compound, highlighting its utility in creating complex, three-dimensional molecules. scispace.com

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient production of structurally diverse small molecules for high-throughput screening. cam.ac.ukvipergen.comcam.ac.uk The goal of DOS is to explore a wide range of chemical space by varying not just the appendages on a molecule but also its core scaffold. cam.ac.ukchemrxiv.org this compound and its derivatives can be valuable tools in DOS. The ability to functionalize both the aromatic ring and the trimethoxyethyl side chain provides multiple points for diversification. A key principle in DOS is the use of branching pathways, where a common intermediate can be converted into a variety of different products by applying different reaction conditions. cam.ac.uk For example, a pluripotent functional group on a this compound derivative could be transformed into different functional groups or used to create distinct molecular scaffolds. vipergen.com This approach allows for the rapid generation of a library of compounds with significant structural diversity from a single starting material. nih.gov The generation of chemical libraries is crucial for the discovery of new bioactive compounds, including potential new drugs. cam.ac.ukbeilstein-journals.org By systematically creating a collection of related but structurally distinct molecules based on the this compound scaffold, researchers can efficiently screen for desired biological activities. cam.ac.ukfrontiersin.org

Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic techniques provide real-time and structural information crucial for tracking the conversion of (2,2,2-Trimethoxyethyl)benzene into its products. By monitoring changes in characteristic signals, chemists can deduce reaction kinetics, identify species in solution, and confirm functional group transformations.

Nuclear Magnetic Resonance (NMR) Studies for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for monitoring the progress of chemical reactions in solution non-invasively. libretexts.org For the hydrolysis of this compound, ¹H and ¹³C NMR allow for the quantitative tracking of reactant consumption and product formation. libretexts.org The reaction can be followed by observing the disappearance of the signals corresponding to the orthoester and the concurrent appearance of signals for methyl phenylacetate (B1230308). oregonstate.edu

In a typical experiment, the ¹H NMR spectrum would show a decrease in the intensity of the singlet corresponding to the nine equivalent methoxy (B1213986) protons (-OCH₃) and the signals for the benzylic proton (-CH) of the starting material. Simultaneously, new signals emerge, including a sharp singlet for the methyl group of the ester (-COOCH₃) and another singlet for the methylene (B1212753) protons (PhCH₂-) of the product, methyl phenylacetate. chemicalbook.comlibretexts.org The integration of these peaks over time provides detailed kinetic data. beilstein-journals.org

| Compound | Group | ¹H Chemical Shift (δ, ppm) (Predicted/Literature) | ¹³C Chemical Shift (δ, ppm) (Predicted/Literature) | Change During Reaction |

|---|---|---|---|---|

| This compound (Reactant) | Ar-H | ~7.2-7.4 | ~127-135 | Signal decreases |

| -CH(OMe)₃ | ~4.8-5.0 | ~110-115 (quaternary C) | Signal decreases | |

| -OCH₃ | ~3.3-3.4 (singlet, 9H) | ~50-55 | Signal decreases | |

| Methyl Phenylacetate (Product) | Ar-H | ~7.25-7.35 (multiplet, 5H) nih.gov | 127.09, 128.59, 129.29, 134.13 nih.gov | Signal increases |

| -CH₂- | ~3.60 (singlet, 2H) nih.gov | 41.13 nih.gov | Signal increases | |

| -OCH₃ | ~3.65 (singlet, 3H) nih.gov | 51.86 nih.gov | Signal increases | |

| C=O | - | 171.87 nih.gov | Signal increases |

Mass Spectrometry for Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for identifying reaction components by determining their mass-to-charge ratio (m/z). It can be used to detect the starting material, intermediates, and final products of the hydrolysis of this compound. pitt.edu In a typical electron ionization (EI) mass spectrum, the molecular ion ([M]⁺) of the starting material would be observed. The fragmentation pattern would likely involve the sequential loss of methoxy radicals (•OCH₃) or methanol (B129727) (CH₃OH) molecules, providing structural confirmation.

The final product, methyl phenylacetate, has a well-characterized mass spectrum. Its molecular ion appears at an m/z of 150. nih.govnist.gov The most prominent peak in its spectrum, the base peak, is typically the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, formed via rearrangement and cleavage of the C-C bond alpha to the ring. nih.govcore.ac.uk This characteristic fragment strongly indicates the presence of a benzyl (B1604629) moiety. docbrown.info Other significant fragments can also help confirm the structure. By coupling a reaction vessel to a mass spectrometer, it is possible to monitor the reaction pathway in real time.

| Compound | Proposed Fragment Ion | Formula | Expected m/z | Notes |

|---|---|---|---|---|

| This compound (Reactant) | [M]⁺ | [C₁₁H₁₆O₃]⁺ | 196 | Molecular Ion |

| [M - •OCH₃]⁺ | [C₁₀H₁₃O₂]⁺ | 165 | Loss of a methoxy radical | |

| [M - CH₃OH]⁺• | [C₁₀H₁₂O₂]⁺• | 164 | Loss of methanol | |

| Methyl Phenylacetate (Product) | [M]⁺• | [C₉H₁₀O₂]⁺• | 150 nih.gov | Molecular Ion |

| [PhCH₂]⁺ | [C₇H₇]⁺ | 91 nih.gov | Base Peak; Tropylium ion | |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 docbrown.info | Phenyl cation |

Infrared and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are used to probe molecular vibrations, making them ideal for identifying functional groups and monitoring their changes during a reaction. The hydrolysis of this compound to methyl phenylacetate is characterized by a distinct functional group transformation: the conversion of an orthoester to a carbonyl-containing ester.

The IR spectrum of the starting material, this compound, would be dominated by strong C-O single bond stretching vibrations in the 1150-1050 cm⁻¹ region, characteristic of the acetal (B89532)/orthoester group. pressbooks.pub It would also show aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretching bands around 1600 and 1450 cm⁻¹. libretexts.org As the hydrolysis proceeds, these C-O orthoester bands would diminish, and a new, very strong absorption band would appear in the region of 1750-1735 cm⁻¹. This new band corresponds to the C=O stretching vibration of the newly formed ester group in methyl phenylacetate, providing a clear and unambiguous indicator of reaction progress. chemicalbook.comchegg.com

| Compound | Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

|---|---|---|---|

| This compound (Reactant) | Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | ~1600, ~1450 | |

| Orthoester C-O | Stretching | 1150-1050 (strong, multiple bands) | |

| Methyl Phenylacetate (Product) | Aromatic C-H | Stretching | 3100-3000 |

| Ester C=O | Stretching | ~1740 (very strong) chegg.com | |

| Ester C-O | Stretching | ~1250 and ~1160 beilstein-journals.org |

Theoretical and Computational Chemistry

Computational chemistry provides a molecular-level understanding that complements experimental findings. Theoretical models can be used to investigate reaction mechanisms, predict structures of unstable intermediates, and explore the dynamic behavior of molecules like this compound. cdnsciencepub.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the hydrolysis of this compound. These calculations can map the entire reaction energy profile, including the structures and energies of reactants, transition states, intermediates, and products. nih.gov The acid-catalyzed hydrolysis of orthoesters is known to proceed via protonation followed by the formation of a tetrahedral intermediate. beilstein-journals.orgresearchgate.net

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₃O⁺ | 0.0 |

| TS1 | Transition state for protonation | +12.5 |

| Intermediate 1 | Protonated orthoester | +5.0 |

| TS2 | Transition state for loss of methanol | +18.0 (Rate-determining) |

| Intermediate 2 | Oxocarbenium ion + Methanol | +10.0 |

| Products | Methyl Phenylacetate + 2 CH₃OH + H⁺ | -5.0 |

Molecular Dynamics Simulations of Conformational Landscapes

This compound is a flexible molecule with several rotatable single bonds, primarily the C(aryl)-C(ethyl) bond and the C-O bonds of the methoxy groups. Molecular Dynamics (MD) simulations are used to explore the conformational landscape of such molecules, providing insight into their preferred shapes and dynamic behavior in different environments (e.g., in various solvents). ethz.chacs.org

An MD simulation tracks the atomic motions of a molecule over time by solving Newton's equations of motion. libretexts.org This allows for the mapping of the potential energy surface as a function of key dihedral angles. The simulation can reveal the relative populations of different conformers (e.g., gauche vs. anti arrangements of the phenyl and methoxy groups) and the energy barriers for rotation between them. mdpi.com This information is crucial, as the reactivity of a molecule can be highly dependent on its conformation. For example, the accessibility of the oxygen atoms for protonation might differ significantly between various low-energy conformers.

| Dihedral Angle | Description | Potential Conformations | Notes |

|---|---|---|---|

| C(ipso)-C(aryl)-C(ethyl)-C(orthoester) | Rotation of the ethyl group relative to the phenyl ring | Staggered, Eclipsed | Defines the orientation of the main chain. |

| C(aryl)-C(ethyl)-C(orthoester)-O | Rotation around the central C-C bond | Gauche, Anti | Influences the spatial relationship between the phenyl ring and the methoxy groups. |

| C(ethyl)-C(orthoester)-O-CH₃ | Rotation of the methoxy groups | Staggered, Eclipsed | Determines the accessibility of oxygen lone pairs. |

Prediction of Reaction Mechanisms and Energetics

The elucidation of reaction mechanisms and their associated energetics is fundamental to understanding and controlling chemical reactivity. For this compound, which is a trimethyl orthoester derivative, computational chemistry provides powerful tools to predict the pathways of its transformations, most notably hydrolysis. The hydrolysis of orthoesters and related acetals has been a subject of extensive mechanistic study, where computational approaches, particularly Density Functional Theory (DFT), have been instrumental in rationalizing experimental observations. beilstein-journals.orgncl.res.in

The acid-catalyzed hydrolysis of acetals and orthoesters is generally understood to proceed via two primary mechanisms: the A-1 and A-2 pathways. osti.gov The A-1 mechanism is a stepwise process involving a rate-determining unimolecular dissociation of a protonated substrate to form an oxocarbenium ion intermediate. beilstein-journals.org Conversely, the A-2 mechanism is a concerted process where a water molecule participates in the rate-determining step, attacking the protonated substrate. osti.gov

Computational studies allow for the detailed exploration of the potential energy surfaces for these competing pathways. By calculating the Gibbs free energy of activation (ΔG‡) for each step, researchers can predict the kinetically favored mechanism under specific conditions. For instance, computational analyses have been used to investigate the effect of solvent on the reaction pathway. In many cases, the E2 (elimination) or SN1-like (A-1) mechanism is preferred in conditions of weaker solvation, while the SN2-like (A-2) pathway can become more favorable with stronger, explicit solvation models. scielo.br A study on related acetal hydrolysis revealed that the calculated energy barrier difference (∆∆G‡) between E2 and SN2 pathways ranged from -7.1 to -2.0 kcal mol⁻¹, favoring the E2 route in most simulated environments. scielo.br Only under conditions simulating strong hydration did the SN2 pathway become slightly favored. scielo.br

These computational models can dissect the energetic contributions to the activation barrier, such as the energy required to distort the reactant into the transition-state geometry and the interaction energy between reacting fragments. scielo.br This level of detail provides a nuanced understanding of substituent and solvent effects on the reaction energetics.

Table 1: Comparison of Calculated Activation Energies for Competing Reaction Mechanisms

| Reaction Type | Mechanism | Computational Method | Calculated Barrier (kcal mol⁻¹) | Key Finding | Reference |

|---|---|---|---|---|---|

| Azide Substitution | SN1 | DFT | >19 | SN2 pathway is energetically preferred. | scielo.br |

| Azide Substitution | SN2 | DFT | 19 | Lower enthalpy barrier compared to SN1. | scielo.br |

| Azide Displacement | SN2 | DFT | 31 | Higher activation energy for subsequent substitution. | scielo.br |

| Acetal Hydrolysis | A-1 | - | - | Common pathway for uncatalyzed reaction. | osti.gov |

| Acetal Hydrolysis | A-2 | - | - | Mechanism favored within a supramolecular catalyst. | osti.gov |

The data illustrates how computational chemistry can quantify the energetic differences between plausible reaction pathways, offering predictions that can guide experimental work. For this compound, such calculations would be invaluable in predicting its stability and reactivity, for example, in the synthesis of phenylacetic acid and its esters, which are important industrial intermediates. researchgate.netgoogle.com

In Silico Design of Novel Transformations

Beyond understanding existing reactions, computational chemistry is a cornerstone of in silico design, enabling the prediction and optimization of novel chemical transformations. iastate.edu This predictive power accelerates the discovery of new synthetic routes and catalysts, minimizing the trial-and-error nature of experimental research. cecam.org

For a compound like this compound, in silico methods can be employed to screen for optimal conditions for its conversion into valuable derivatives. One major application is in catalyst design. For instance, in the synthesis of phenylacetic acid derivatives via carbonylation reactions, computational modeling can predict the efficacy of various catalyst systems. researchgate.net DFT calculations can model the entire catalytic cycle for a palladium-catalyzed carbonylation, identifying the rate-limiting step and providing insights into how ligand modifications could lower the activation energy and improve yield. researchgate.net This approach allows for the rational selection of catalysts and reaction conditions, such as temperature and solvent, before extensive laboratory work is undertaken.

Table 2: Computationally-Guided Optimization of a Synthetic Step

| Transformation | Parameter Varied (In Silico) | Predicted Outcome | Potential Application | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Catalyst Ligand | Lower activation energy with specific phosphine (B1218219) ligands. | Improved yield and selectivity in phenylacetic acid synthesis. | researchgate.net |

| Suzuki-Miyaura Coupling | Solvent Polarity | Enhanced solubility and reaction rates in polar aprotic solvents. | Optimization of cross-coupling reactions on the benzene (B151609) ring. | |

| Radical Deoxygenation | Substrate Conformation | Prediction of conformational changes preceding or following radical formation. | Understanding reaction facility in complex molecules. | ncl.res.in |

| Biotransformation | Metabolizing Enzyme | Identification of likely hydroxylation and hydrolysis products using predictive software. | Early assessment of metabolic fate. | imsc2022.com |

Furthermore, the advent of machine learning (ML) and artificial intelligence has introduced new paradigms for reaction prediction. ijnc.ir ML models, trained on vast databases of known chemical reactions, can predict the products of a reaction given a set of reactants and reagents with remarkable accuracy. ijnc.ir These tools can also suggest novel reaction pathways that a human chemist might not consider, opening up new areas of chemical space. cecam.org For this compound, such algorithms could propose novel functionalizations of the phenyl ring or new transformations of the trimethoxyethyl group.

In silico approaches also extend to predicting the broader impact of a synthetic route. Computational toxicology methods can be used to estimate the potential environmental fate and impact of reactants, intermediates, and products, guiding the design of greener and more sustainable chemical processes. This holistic, computation-guided approach to synthesis design is becoming indispensable in modern chemistry for creating efficient, selective, and environmentally conscious transformations.

Future Prospects and Emerging Research Areas

Development of Green Chemistry Approaches for Synthesis

The initial esterification step is moving away from classical Fischer esterification that uses corrosive mineral acids. Research has demonstrated that solid, reusable acid catalysts offer a more sustainable alternative. For instance, studies on phenylacetic acid have shown that ion-exchange resins like Dowex H+ and Amberlyst-15 can drive the reaction to completion with high selectivity and allow for easy catalyst recovery. acs.orgnih.govresearchgate.net One study highlighted the complete conversion of phenylacetic acid using a Dowex H+/NaI system, showcasing a method that simplifies product isolation. nih.gov

The second key step, acetalization, is a major focus of green innovation. Modern approaches aim to replace traditional methods that require harsh acidic conditions and the removal of water. Solvent-free reactions catalyzed by recoverable and non-toxic catalysts are at the forefront. Melamine trisulfonic acid, for example, has been shown to be an effective and recyclable catalyst for the acetalization of carbonyl compounds under solvent-free conditions at room temperature. yu.edu.jo Similarly, solid acids like silicotungstic acid supported on bentonite (B74815) clay provide a heterogeneous catalytic system that is efficient, reusable, and environmentally benign. scirp.org Other approaches focus on minimizing catalyst loading, using only trace amounts of conventional acids, which simplifies the work-up procedure and reduces waste. acs.org

A plausible future green synthesis route for (2,2,2-Trimethoxyethyl)benzene would involve a two-step process utilizing these technologies: first, the solid-acid catalyzed esterification of phenylacetic acid with methanol (B129727), followed by a solvent-free, heterogeneously catalyzed acetalization of the resulting methyl phenylacetate (B1230308).

Table 1: Comparison of Modern Green Catalysts for Acetalization This table is interactive. Users can sort columns to compare catalysts.

| Catalyst | Key Advantages | Reaction Conditions | Reference |

|---|---|---|---|

| Melamine Trisulfonic Acid | Recyclable, solvent-free, inexpensive, stable | Room temperature, solvent-free | yu.edu.jo |

| Silicotungstic Acid on Bentonite | Reusable, environmentally benign, mild conditions | Mild conditions | scirp.org |

| Trace HCl (0.1 mol%) | Low catalyst loading, simple work-up, broad scope | Ambient temperature | acs.org |

| TCT (Cyanuric Chloride) | Inexpensive, non-volatile, highly soluble | Room temperature in alcohol | tsijournals.com |

| Eosin Y (Photocatalyst) | Uses visible light, neutral conditions, metal-free | Visible light irradiation | organic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reproducibility, and seamless integration into automated workflows. beilstein-journals.orgresearchgate.net The synthesis of this compound is an ideal candidate for adaptation to a flow-based process.

Researchers have successfully demonstrated the synthesis of dimethyl acetals in miniaturized electroosmotic flow reactors. researchgate.net These systems incorporate polymer-supported acid catalysts directly within the microchannels, enabling the production of highly pure products in short residence times (as low as 19-38 seconds) without the need for subsequent purification. researchgate.net Such a setup could be directly applied to the conversion of methyl phenylacetate to the target compound.

Furthermore, flow chemistry allows for the "telescoping" of multi-step syntheses, where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. beilstein-journals.org A future automated synthesis platform could integrate a packed-bed reactor containing a solid acid catalyst (like Amberlyst-15) for the initial esterification of phenylacetic acid, followed by an in-line catalytic microreactor for the immediate conversion of the methyl phenylacetate intermediate into this compound. This approach would dramatically reduce reaction times, minimize manual handling of chemicals, and allow for on-demand production. nih.govunit.no

Table 2: Advantages of Flow Synthesis for this compound This table is interactive. Click on headers to sort.

| Feature | Advantage in Flow Chemistry | Reference |

|---|---|---|

| Safety | Small reaction volumes minimize risks of thermal runaway. | researchgate.net |

| Efficiency | Short residence times and high surface-to-volume ratio increase reaction rates. | researchgate.net |

| Purity | Precise control over parameters often leads to cleaner reactions and reduces byproducts. | researchgate.net |

| Automation | Processes can be fully automated for continuous, unattended operation. | nih.gov |

| Scalability | Production can be scaled up by running multiple reactors in parallel ("numbering-up"). | researchgate.net |

| Integration | Multiple reaction steps can be combined into a single continuous sequence. | beilstein-journals.org |

Catalytic Innovations in Transformations

Catalysis is central to the modern synthesis and potential functionalization of this compound. Innovations range from novel catalysts for its formation to the use of the acetal (B89532) moiety as a strategic directing group in subsequent reactions.

For its synthesis, photocatalysis represents a cutting-edge approach. The acetalization of aldehydes has been achieved under neutral conditions using visible light and an organic dye like Eosin Y as the photocatalyst, offering a metal-free and exceptionally mild synthetic route. organic-chemistry.org In the realm of transition metal catalysis, ruthenium complexes have been shown to mediate the formation of mixed acetals, indicating the potential for more complex derivatives. researchgate.net

More profound are the emerging applications where the acetal group acts as a "traceless" directing group. Recent work has shown that silyl (B83357) acetals, formed from phenyl acetates, can direct the rhodium-catalyzed C–H silylation at the ortho-position of the benzene (B151609) ring. nih.gov The directing acetal group can then be easily removed during a subsequent functionalization step. This strategy could be adapted to this compound derivatives, using the trimethoxyethyl group to control the introduction of functional groups onto the phenyl ring before being cleaved to reveal a different functionality. This opens a pathway to creating highly substituted aromatic compounds that are otherwise difficult to access. nih.gov

Exploration of Supramolecular Interactions in Reaction Design

Supramolecular chemistry, which studies chemistry "beyond the molecule," focuses on systems held together by non-covalent interactions like hydrogen bonds, π–π stacking, and electrostatic forces. beilstein-journals.orgmdpi.com The structure of this compound contains key features that allow it to participate in these interactions: a π-rich benzene ring and multiple ether oxygen atoms that can act as hydrogen bond acceptors or coordinate to metal cations.

While direct research on this specific compound is nascent, studies on analogous structures provide a blueprint for its potential. For example, aromatic ethers are known to form stable host-guest complexes with macrocyclic receptors through π-stacking interactions. acs.orgnih.gov The benzene ring of this compound could similarly be encapsulated by a host molecule, such as a cyclophane or a larger crown ether, thereby shielding it or orienting it for a site-selective reaction. rsc.orgrsc.org

Furthermore, the ether oxygens are significant. The ability of crown ethers to bind cations is well-known, and the three methoxy (B1213986) groups of the target compound present a localized, electron-rich pocket. acs.org This suggests this compound could act as a guest for metal ions or participate in hydrogen-bonding networks. Indeed, the related N,N′,N″-trimethoxyethyl-1,3,5-benzenetricarboxamide is known to form ordered, columnar structures through intermolecular hydrogen bonds. researchgate.net This capacity for self-assembly or directed interaction could be harnessed in reaction design, for instance, to create ordered arrays on a catalyst surface or to template the formation of larger molecular architectures.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2,2,2-Trimethoxyethyl)benzene, and how can purity be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or alkylation reactions. For example, analogous compounds like (2-Methoxyethyl)benzene are synthesized via alkylation of phenol derivatives with methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Purification typically employs column chromatography or recrystallization, with purity verified by HPLC or GC-MS. Melting point determination (e.g., 185–187°C for (2-Methoxyethyl)benzene) and spectroscopic data (¹H/¹³C NMR, IR) are critical for characterization .

Q. What spectroscopic and computational tools are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR can resolve methoxy (-OCH₃) and ethylbenzene protons, while ¹³C NMR identifies quaternary carbons. IR confirms ether (C-O-C) and aromatic C-H stretches .

- Computational : Density Functional Theory (DFT) calculations predict molecular geometry, electrostatic potential surfaces, and reactivity indices. For example, PubChem provides InChIKey and SMILES data for structural validation .

Q. How does the compound's stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For related methoxy-substituted aromatics, accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis is recommended. Degradation products (e.g., demethylated derivatives) require LC-MS identification .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or solvent effects). To address this:

- Use standardized protocols (e.g., OECD guidelines for cytotoxicity assays).

- Perform dose-response curves across multiple models (e.g., bacterial vs. mammalian cells).

- Validate interactions via molecular docking studies targeting specific proteins (e.g., cytochrome P450 enzymes) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) enhance Suzuki-Miyaura coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of methoxy groups, while temperature control (60–80°C) minimizes side reactions .

- Computational Guidance : Transition state modeling (DFT) predicts favorable reaction pathways and steric effects .

Q. How can computational toxicology predict the environmental impact of this compound?

- Methodological Answer :

- QSAR Models : Use tools like EPA EPI Suite to estimate biodegradation, bioaccumulation, and toxicity.

- Molecular Dynamics : Simulate interactions with lipid bilayers or soil organic matter to assess persistence .

- Experimental Validation : Combine with microcosm studies (e.g., OECD 301F biodegradation test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.